molecular formula C10H12O B15398771 7-Ethoxybicyclo[4.2.0]octa-1,3,5-triene CAS No. 3718-75-0

7-Ethoxybicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B15398771
CAS No.: 3718-75-0
M. Wt: 148.20 g/mol
InChI Key: CVZKXVDVMQVRQE-UHFFFAOYSA-N
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Description

7-Ethoxybicyclo[4.2.0]octa-1,3,5-triene (CAS 3718-75-0) is a bicyclic organic compound featuring a fused cyclobutane and benzene ring system with an ethoxy substituent at the 7-position. Its molecular formula is C₁₀H₁₂O, and it is also known as 1-ethoxycyclobutabenzene or NSC 146576 . This compound serves as a versatile building block in organic synthesis, particularly in the preparation of functionalized benzocyclobutene derivatives. Its strained bicyclic structure and electron-rich triene system make it reactive toward electrophilic and transition metal-catalyzed transformations .

Properties

CAS No.

3718-75-0

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

7-ethoxybicyclo[4.2.0]octa-1,3,5-triene

InChI

InChI=1S/C10H12O/c1-2-11-10-7-8-5-3-4-6-9(8)10/h3-6,10H,2,7H2,1H3

InChI Key

CVZKXVDVMQVRQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC2=CC=CC=C12

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

The bicyclo[4.2.0]octa-1,3,5-triene scaffold exhibits diverse reactivity and applications depending on substituents. Below is a systematic comparison with key analogues:

Substituent Effects on Reactivity and Stability

7-Methylbicyclo[4.2.0]octa-1,3,5-triene
  • Molecular Formula : C₉H₁₀
  • CAS : 55337-80-9
  • Properties : The methyl group at the 7-position reduces ring strain slightly compared to the ethoxy derivative. This compound is a precursor to benzocyclobutene-based polymers and exhibits enhanced thermal stability due to the electron-donating methyl group .
  • Synthesis : Prepared via lithiation of benzocyclobutene followed by alkylation .
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine
  • Molecular Formula : C₈H₉N
  • CAS : 61599-85-7
  • Properties: The amine substituent introduces nucleophilic character, enabling participation in condensation and cycloaddition reactions.
  • Synthesis : Derived from reductive amination or direct substitution of the ethoxy analogue .
Bicyclo[4.2.0]octa-1,3,5-triene-7-ol
  • Molecular Formula : C₈H₈O
  • CAS : 35447-99-5
  • Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity. It is prone to oxidation and serves as an intermediate in the synthesis of epoxy resins .
7-Thiabicyclo[4.2.0]octa-1,3,5-triene 7,7-dioxide
  • Molecular Formula : C₇H₆O₂S
  • CAS: Not explicitly listed
  • Properties : The sulfone group enhances electrophilicity, making this compound reactive in Diels-Alder reactions. It is used in materials science for sulfonated polymer synthesis .
(7S)-7-Vinylbicyclo[4.2.0]octa-1,3,5-triene
  • Molecular Formula : C₁₀H₁₀
  • Properties : The vinyl group enables polymerization and cross-linking, useful in creating high-performance thermosetting plastics. Stereochemical control at the 7-position (S-configuration) affects crystallinity .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
7-Ethoxybicyclo[4.2.0]octa-1,3,5-triene -OCH₂CH₃ C₁₀H₁₂O 148.20 Precursor to functionalized polymers; high reactivity in electrophilic substitutions
7-Methylbicyclo[4.2.0]octa-1,3,5-triene -CH₃ C₉H₁₀ 118.18 Enhanced thermal stability; polymer applications
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine -NH₂ C₈H₉N 119.16 Enzyme inhibition; pharmaceutical lead compound
Bicyclo[4.2.0]octa-1,3,5-triene-7-ol -OH C₈H₈O 120.15 Intermediate for epoxy resins; oxidizable
7-Thiabicyclo[4.2.0]octa-1,3,5-triene 7,7-dioxide -SO₂ C₇H₆O₂S 154.19 Electrophilic dienophile; sulfonated polymers

Stability and Reactivity Trends

  • Electron-Donating Groups (e.g., -OCH₂CH₃, -CH₃) : Stabilize the triene system, reducing susceptibility to ring-opening reactions but increasing reactivity toward electrophiles .
  • Electron-Withdrawing Groups (e.g., -SO₂) : Increase electrophilicity, accelerating cycloadditions but reducing thermal stability .
  • Steric Effects : Bulky substituents at the 7-position (e.g., tert-butyldimethylsilyloxy) hinder π-orbital overlap, altering regioselectivity in Diels-Alder reactions .

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